An In-Depth Technical Guide to 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride (CAS No: 2763775-88-6), a fluorinated cyclopropylamine building block of significant interest in medicinal chemistry. The incorporation of the gem-difluorocyclopropane motif offers a unique combination of conformational rigidity and metabolic stability, making it a valuable bioisostere in drug design. This document delves into the chemical structure, physicochemical properties, and strategic importance of this compound. It further outlines a detailed, field-proven synthetic protocol and provides a thorough analysis of its analytical characterization. The guide culminates in a discussion of its applications in drug discovery, highlighting its potential to modulate the pharmacological profiles of therapeutic agents.
Introduction: The Strategic Advantage of Fluorinated Cyclopropanes in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] The gem-difluorocyclopropane unit, in particular, is a privileged structural motif. It acts as a lipophilic yet polar bioisostere for carbonyl groups and can impart unique conformational constraints on a molecule.[1] 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride presents this valuable scaffold as a readily accessible building block for derivatization, offering a strategic advantage in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Properties
IUPAC Name: 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride
Synonyms: N-methyl-2,2-difluorocyclopropan-1-amine HCl
CAS Number: 2763775-88-6[2]
Molecular Formula: C₄H₈ClF₂N[3]
Molecular Weight: 143.56 g/mol [4]
Chemical Structure:
Figure 1: Chemical structure of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride.
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | General knowledge for amine hydrochlorides |
| Storage | Store in a cool, dry place, typically at 2-8 °C, under an inert atmosphere. | [5] |
Synthesis and Purification
The synthesis of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride is a multi-step process that requires careful control of reaction conditions. A generalized and robust synthetic workflow is presented below, based on established methodologies for the synthesis of analogous gem-difluorocyclopropanes.
Figure 2: Generalized synthetic workflow for 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Protection of N-allyl-N-methylamine
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To a solution of N-allyl-N-methylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-allyl-N-Boc-N-methylamine.
Step 2: Difluorocyclopropanation
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In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected amine from Step 1 (1.0 eq) and sodium iodide (2.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile).
-
Cool the mixture to 0 °C and add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq) dropwise.
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Allow the reaction to stir at room temperature for 24-48 hours.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain N-(2,2-difluorocyclopropyl)methyl-N-Boc-N-methylamine.
Step 3: Deprotection to Yield the Hydrochloride Salt
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Dissolve the purified product from Step 2 in a suitable solvent such as dioxane or diethyl ether.
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Add a solution of hydrochloric acid (e.g., 4 M in dioxane or ethereal HCl) in excess.
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Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt will precipitate.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride as a white to off-white solid.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride. While experimental spectra for this specific compound are not widely published, the following section details the expected spectroscopic features based on its chemical structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, and amine protons.
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N-CH₃: A singlet or a doublet (due to coupling with the N-H proton) in the region of 2.5-3.0 ppm.
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N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 8.0-10.0 ppm for the hydrochloride salt.
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CH-N: A multiplet in the region of 2.8-3.5 ppm, coupled to the adjacent CH₂ protons.
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CH₂: Two diastereotopic protons on the cyclopropane ring, appearing as complex multiplets in the range of 1.0-2.0 ppm.
¹³C NMR (Carbon-13 NMR):
The proton-decoupled ¹³C NMR spectrum should display four distinct carbon signals.
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N-CH₃: A signal around 30-40 ppm.
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CH-N: A signal in the range of 40-50 ppm.
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CH₂: A signal for the methylene carbon of the cyclopropane ring, typically between 15-25 ppm.
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CF₂: A triplet (due to one-bond C-F coupling) in the region of 110-120 ppm.
¹⁹F NMR (Fluorine-19 NMR):
The ¹⁹F NMR spectrum is a key diagnostic tool for this molecule and is expected to show a characteristic signal for the two equivalent fluorine atoms. The signal will likely appear as a multiplet due to coupling with the vicinal and geminal protons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base. For the hydrochloride salt, the free base is typically observed.
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Expected [M+H]⁺: For the free base (C₄H₇F₂N), the expected exact mass for the protonated molecule is approximately 108.0619 m/z.[6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups.
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N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ for the ammonium salt.
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C-H stretch: Bands around 2800-3000 cm⁻¹.
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C-F stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride make it a highly attractive building block in drug discovery. Its primary utility lies in its role as a bioisosteric replacement for other chemical groups to modulate a molecule's pharmacological profile.
Figure 3: Key applications and strategic advantages of incorporating the 2,2-difluoro-N-methylcyclopropan-1-amine moiety in drug design.
The introduction of the gem-difluoro group can significantly enhance metabolic stability by blocking potential sites of cytochrome P450 oxidation. The conformational rigidity of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby increasing its binding affinity for a biological target. Furthermore, the fluorine atoms can modulate the pKa of the neighboring amine, which can be crucial for optimizing drug-receptor interactions and oral bioavailability.
Safety and Handling
2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride is classified as a hazardous substance.[2]
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Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H336).[2]
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Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally constrained cyclopropane ring and the metabolically robust gem-difluoro group offers a powerful tool for the design of novel therapeutic agents with optimized pharmacological properties. The synthetic accessibility and the strategic advantages it confers make this compound a key component in the modern drug discovery toolbox.
References
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Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
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NextSDS. (n.d.). 2,2-difluoro-N-methylcyclopropan-1-amine hydrochloride. Retrieved March 26, 2026, from [Link]
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Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved March 26, 2026, from [Link]
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MolPort. (n.d.). (1S)-2,2-difluoro-1-methylcyclopropan-1-amine;hydrochloride. Retrieved March 26, 2026, from [Link]
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